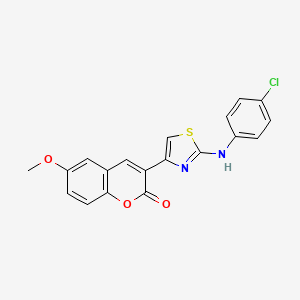

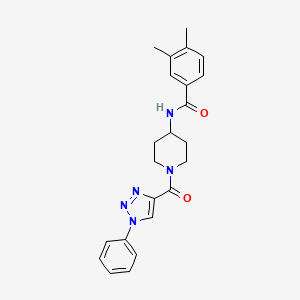

2-(Thiophen-3-yl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been explored as potential drug candidates for the treatment of Alzheimer’s disease. The process involves the conversion of 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into a key intermediate, 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol. This intermediate is then reacted with a series of electrophiles, specifically N-alkyl/aralkyl/aryl-3-bromopropanamide, under basic conditions in an aprotic polar solvent to yield the target compounds. The synthesis pathway is notable for its multi-step process and the use of various electrophiles to introduce different substituents into the final product .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was elucidated using spectral analysis, including Electron Impact Mass Spectrometry (EI-MS), Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR). These techniques provided detailed information about the molecular framework and the substitution pattern of the synthesized oxadiazole derivatives. The presence of the piperidinyl group and the 1,3,4-oxadiazole ring suggests a rigid structure that could be crucial for the interaction with biological targets such as enzymes .

Chemical Reactions Analysis

The synthesized 3-piperidinyl-1,3,4-oxadiazole derivatives were designed to interact with the acetylcholinesterase (AChE) enzyme, which is a key target in Alzheimer’s disease therapy. The chemical structure of these compounds allows them to inhibit the activity of AChE, potentially reducing the symptoms associated with Alzheimer’s disease. The study included an enzyme inhibition activity screening to assess the effectiveness of these compounds in inhibiting AChE .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their structural analysis. The haemolytic activity of the compounds was evaluated to determine their safety as drug candidates. This assessment is crucial to ensure that the compounds do not cause damage to red blood cells, which would be a significant side effect. The study's findings suggest that the synthesized compounds have a profile that makes them valid candidates for further drug development .

While the provided data does not include specific case studies, the research conducted on the synthesis of 3-piperidinyl-1,3,4-oxadiazole derivatives is a case study in itself for the development of potential Alzheimer’s disease treatments. The study demonstrates the process of designing, synthesizing, and evaluating new chemical entities that could lead to the discovery of effective drugs for a debilitating condition like Alzheimer’s disease. The research represents a step forward in the search for novel therapeutic agents and provides a foundation for future studies to build upon .

Aplicaciones Científicas De Investigación

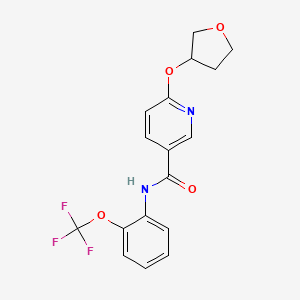

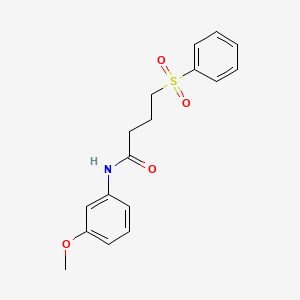

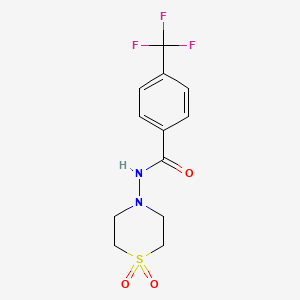

Synthesis and Structural Analysis

1,3,4-Oxadiazole bearing compounds, including derivatives similar to the specified chemical, are synthesized for their notable biological activities. The synthesis involves converting organic acids into esters, hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. These compounds are further reacted to achieve the target compounds, which are then characterized using modern spectroscopic techniques (Khalid et al., 2016). Additionally, structural elucidation through single-crystal X-ray diffraction studies and density functional theory (DFT) calculations have been conducted to understand the molecular structure and reactivity of related oxadiazole derivatives (Kumara et al., 2017).

Biological Activities

Anticancer Activities

Oxadiazole derivatives have been studied for their anticancer properties. Synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and subsequent evaluation revealed moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007). Furthermore, novel carbazole derivatives containing a 1,3,4-oxadiazol-2-amine moiety were synthesized and showed significant activity against human breast cancer cell lines (Sharma, Kumar, & Pathak, 2014).

Antimicrobial Activities

The antibacterial efficacy of N-substituted derivatives of similar oxadiazole compounds has been demonstrated against both Gram-negative and Gram-positive bacteria, showcasing their potential as antimicrobial agents (Khalid et al., 2016). Additionally, sulfone derivatives containing 1,3,4-oxadiazole moieties have exhibited good antibacterial activities against rice bacterial leaf blight, with further exploration into their mechanism of action indicating their potential to enhance plant resistance against bacterial infections (Shi et al., 2015).

Propiedades

IUPAC Name |

2-thiophen-3-yl-5-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O3S2/c19-18(20,21)14-3-1-2-4-15(14)29(25,26)24-8-5-12(6-9-24)16-22-23-17(27-16)13-7-10-28-11-13/h1-4,7,10-12H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHVLQHXSPZDAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[[(E)-2-(4-Fluorophenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B3006121.png)

![(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B3006125.png)

![1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone](/img/structure/B3006127.png)

![3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3006129.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3006137.png)

![N-allyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3006138.png)

![(2,5-Dimethylfuran-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B3006139.png)